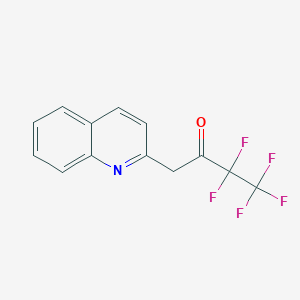

3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

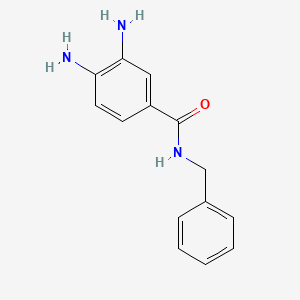

3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one is a chemical compound with the CAS Number: 331950-42-6 . It has a molecular formula of C13H8F5NO and an average mass of 289.201 Da .

Molecular Structure Analysis

The molecular structure of 3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one consists of a quinolin-2-yl group attached to a pentafluoro butan-2-one moiety . The presence of fluorine atoms in the molecule could potentially influence its reactivity and physical properties .Scientific Research Applications

Antibacterial and Anticorrosive Properties

Quinoline derivatives, such as Norfloxacin, are noted for their broad-spectrum antibacterial activity. These compounds demonstrate effectiveness against a range of Gram-negative and some Gram-positive organisms, highlighting their potential in treating infections and as candidates for new antimicrobial agents (B. Holmes et al., 2012). Additionally, quinoline and its derivatives are utilized as anticorrosive materials, particularly in protecting metallic surfaces against corrosion due to their ability to form stable chelating complexes with metal atoms (C. Verma et al., 2020).

Biotechnological Applications

In the biotechnological sector, research has investigated the downstream processing of biologically produced compounds such as 1,3-propanediol and 2,3-butanediol, with quinoline derivatives potentially playing a role in the purification processes of these chemicals (Zhi-Long Xiu & A. Zeng, 2008). Such studies underscore the relevance of quinoline derivatives in enhancing the efficiency of bioproduct recovery.

Advanced Material and Nanoscience

Quinoline derivatives also find applications in the development of n-type semiconductors, sensors, and other advanced materials. Their structural properties make them suitable for use in organic electronics and nanotechnology applications (J. Segura et al., 2015).

Pharmaceutical Research

In the pharmaceutical domain, the incorporation of fluorine into quinoline derivatives, such as in the context of "3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one", is a notable area of study. Fluorination is known to enhance the stability and efficacy of pharmaceutical compounds, suggesting potential applications in drug design and development (Benjamin Buer & E. Marsh, 2012).

Environmental Science

Quinoline derivatives also play a role in environmental science, particularly in the microbial degradation of polyfluoroalkyl chemicals. Studies have examined the biodegradability of these compounds, indicating their importance in understanding the environmental fate of persistent organic pollutants (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Safety And Hazards

properties

IUPAC Name |

3,3,4,4,4-pentafluoro-1-quinolin-2-ylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F5NO/c14-12(15,13(16,17)18)11(20)7-9-6-5-8-3-1-2-4-10(8)19-9/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXLBGIFFGMBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2783737.png)

amino]thiophene-2-carboxylate](/img/structure/B2783741.png)

![6-(2-Methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783744.png)

![4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2783754.png)

![3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2783755.png)

![1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide](/img/structure/B2783758.png)

![2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2783760.png)